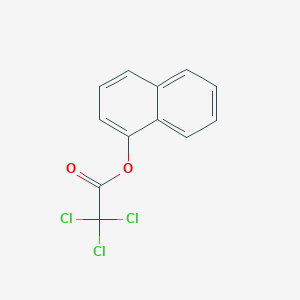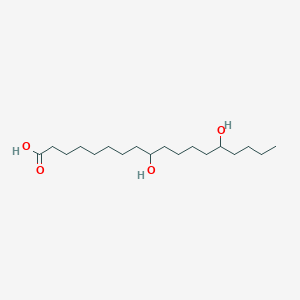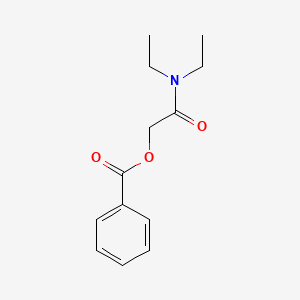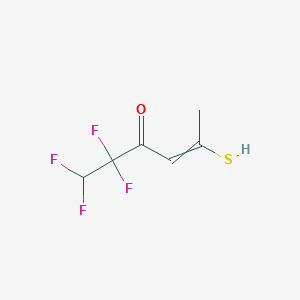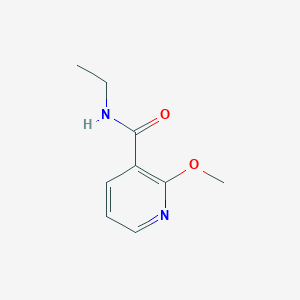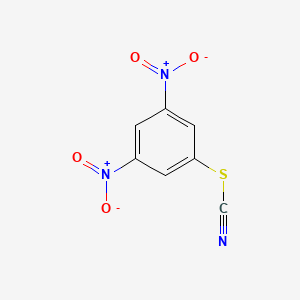![molecular formula C17H17N5 B14490658 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine CAS No. 63727-09-3](/img/structure/B14490658.png)
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-aminopteridine: Similar in structure but lacks the methyl group and the tetrahydrobenzo ring.
6,7,8,9-Tetrahydropteridine: Shares the tetrahydropteridine core but differs in the substitution pattern.
4-Aminopteridine: Lacks the phenyl and methyl groups and the tetrahydrobenzo ring.
Uniqueness
8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
63727-09-3 |
|---|---|
Fórmula molecular |
C17H17N5 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
8-methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine |
InChI |
InChI=1S/C17H17N5/c1-10-7-8-12-13(9-10)20-17-14(19-12)15(18)21-16(22-17)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20,21,22) |
Clave InChI |
FBOWKNIXPDXRGH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)N=C3C(=N2)C(=NC(=N3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


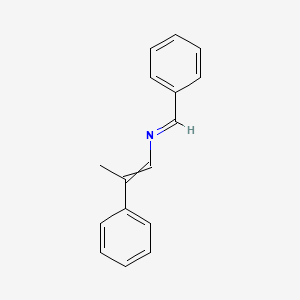

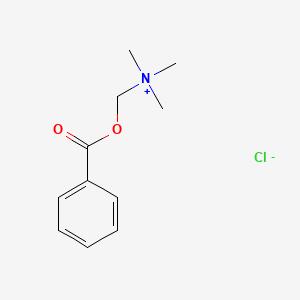
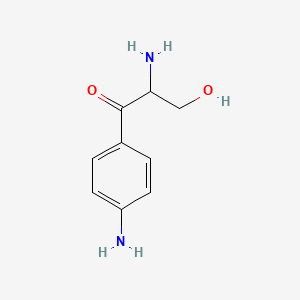
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)

